molecular formula C10H13N3 B12848425 5-(1-Aminoethyl)-2-methyl-2H-indazole

5-(1-Aminoethyl)-2-methyl-2H-indazole

Cat. No.: B12848425
M. Wt: 175.23 g/mol
InChI Key: AIOMULAQVQUIAG-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the aminoethyl group at the 5-position and the methyl group at the 2-position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylindazole with an aminoethylating agent, such as ethylamine, in the presence of a catalyst. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminoethyl)-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including 5-(1-Aminoethyl)-2-methyl-2H-indazole, as anti-cancer agents. For instance, compounds derived from indazole structures have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A notable study reported that certain indazole derivatives exhibited potent inhibitory activity against FGFRs with IC50 values in the nanomolar range, demonstrating significant tumor growth inhibition in xenograft models .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For example, a series of indazole derivatives were tested for their inhibitory effects on S-adenosyl-L-homocysteine hydrolase (SAHase), an enzyme linked to tumorigenesis. The results indicated that modifications to the indazole structure significantly affected the inhibitory potency, suggesting that this compound could be a candidate for further development as an SAHase inhibitor .

Antimicrobial Properties

Indazole derivatives have been investigated for their antimicrobial properties, particularly against protozoal infections. Research has demonstrated that certain derivatives exhibit giardicidal and amebicidal activities, outperforming traditional treatments like metronidazole. This suggests that this compound may serve as a scaffold for developing new antimicrobial agents .

COX-2 Inhibition

Another area of interest is the anti-inflammatory potential of indazole derivatives through cyclooxygenase-2 (COX-2) inhibition. Some studies have indicated that specific indazole compounds can inhibit COX-2 activity, which is beneficial in managing inflammatory conditions and may contribute to their anticancer properties .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Research has shown that substituents on the indazole ring can significantly influence biological activity. For example, variations at specific positions on the indazole scaffold have led to improved potency against targeted enzymes and receptors .

Clinical Trials and Preclinical Studies

Several preclinical studies have demonstrated the promising effects of indazole derivatives in vivo. For instance, one study reported that an indazole derivative exhibited significant antitumor activity in a mouse model with FGFR1 amplification, leading to nearly complete tumor growth inhibition at therapeutic doses .

Development of Novel Therapeutics

The ongoing research into this compound has led to the development of novel therapeutic candidates targeting various pathways involved in cancer and inflammation. These compounds are undergoing further evaluation in clinical settings to assess their safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or activation of their functions. The indazole ring can also participate in π-π stacking interactions with aromatic residues in the target proteins, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

    2-Methylindazole: Lacks the aminoethyl group, making it less versatile in terms of chemical reactivity.

    5-Aminoindazole: Lacks the methyl group at the 2-position, which can affect its biological activity.

    1-Aminoethyl-2-methylindazole: The position of the aminoethyl group is different, leading to variations in chemical and biological properties.

Uniqueness

5-(1-Aminoethyl)-2-methyl-2H-indazole is unique due to the specific positioning of the aminoethyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.

Biological Activity

5-(1-Aminoethyl)-2-methyl-2H-indazole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial and anticancer properties. It serves as a building block for synthesizing more complex molecules, which can enhance its biological activity through structural modifications.

Key Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of indazole, including this compound, exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Some derivatives have shown promising results in preclinical models.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The aminoethyl group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The indazole ring may engage in π-π stacking interactions with aromatic residues in target proteins, stabilizing binding and affecting receptor activity.

Synthesis and Structure-Activity Relationship (SAR)

Research has focused on synthesizing various derivatives of indazole to evaluate their biological activities systematically. A study demonstrated that structural modifications significantly impact the compound's efficacy against protozoan pathogens like Entamoeba histolytica and Giardia intestinalis .

Table 1: Structure-Activity Relationship of Indazole Derivatives

CompoundStructure ModificationAntimicrobial Activity (IC50 µM)Notes
1-0.740Reference compound
2Methoxycarbonyl0.080Enhanced potency
3Phenyl substitution0.050Significant increase in activity

Case Studies

  • Antiprotozoal Activity : In a study evaluating various indazole derivatives, this compound showed enhanced activity against E. histolytica, with an IC50 value significantly lower than that of the reference compound . This suggests the importance of specific structural features in enhancing biological activity.
  • Anticancer Studies : Another study reported the synthesis of several indazole derivatives, including this compound, which were tested against triple-negative breast cancer cell lines. The results indicated that certain modifications led to a reduction in cell viability by over 55% at specific concentrations .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(2-methylindazol-5-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-7(11)8-3-4-10-9(5-8)6-13(2)12-10/h3-7H,11H2,1-2H3

InChI Key

AIOMULAQVQUIAG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CN(N=C2C=C1)C)N

Origin of Product

United States

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